molecular formula C12H9N5O2 B2572309 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide CAS No. 2034621-61-7

6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide

Cat. No.: B2572309
CAS No.: 2034621-61-7
M. Wt: 255.237
InChI Key: JCXBMUSOYQOONE-UHFFFAOYSA-N
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Description

6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide is a compound that has gained attention in scientific research due to its unique properties. It is a part of the indazole-containing derivatives, which represent one of the most important heterocycles in drug molecules .


Synthesis Analysis

Indazole-containing derivatives, including this compound, have been synthesized using various methods. These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of this compound is C12H9N5O2, and its molecular weight is 255.237. Indazoles, including this compound, usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .

Mechanism of Action

Target of Action

The primary targets of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide Compounds containing indole and imidazole moieties, which are present in the structure of this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they may interact with a variety of targets .

Mode of Action

The specific mode of action of This compound Indole and imidazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the broad range of biological activities associated with indole and imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

The molecular and cellular effects of This compound The wide range of biological activities associated with indole and imidazole derivatives suggests that this compound could have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not detailed in the search results. The effect of environmental factors on the action of a compound can be complex and is often specific to the particular compound and its biological targets.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide is its selectivity for the Jumonji C (JmjC) domain-containing histone demethylases that target the lysine 27 residue on histone H3 (H3K27). This selectivity makes it a useful tool for studying the specific role of H3K27 demethylation in epigenetic regulation. However, one limitation of this compound is its relatively low potency, which may require the use of higher concentrations in some experiments.

Future Directions

There are several potential future directions for the study of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide. One area of interest is the development of more potent analogs of this compound that can be used at lower concentrations. Another area of interest is the investigation of the role of H3K27 demethylation in other biological processes, such as cellular differentiation and development. Finally, the therapeutic potential of this compound in cancer and inflammatory diseases warrants further investigation.

Synthesis Methods

The synthesis of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide involves a multi-step process that has been described in detail in the literature. The starting material for the synthesis is 6-bromoindazole, which is reacted with 2-cyanopyrimidine in the presence of a base to yield the intermediate 6-bromo-N-(pyrimidin-2-yl)indazole. This intermediate is then reacted with hydroxylamine hydrochloride to yield the desired product, this compound.

Scientific Research Applications

6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide has been widely used as a tool compound for studying the role of histone demethylases in epigenetic regulation. Specifically, this compound has been used to investigate the role of the lysine 27 residue on histone H3 (H3K27) in gene expression and cellular differentiation. This molecule has also been shown to have potential therapeutic applications in cancer and inflammatory diseases.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c18-11-4-10(13-6-14-11)12(19)16-8-2-1-7-5-15-17-9(7)3-8/h1-6H,(H,15,17)(H,16,19)(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXBMUSOYQOONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC(=O)NC=N3)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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